Diallyl dicarbonate

描述

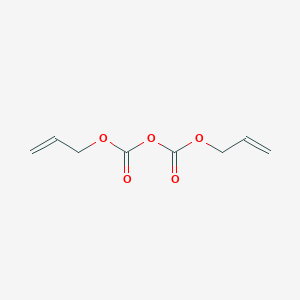

Diallyl pyrocarbonate, also known as diallyl dicarbonate, is an organic compound with the molecular formula C8H10O5. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis. This compound is known for its ability to introduce the allyloxycarbonyl (Alloc) protecting group to primary and secondary amines, making it valuable in peptide synthesis and other chemical processes .

准备方法

Synthetic Routes and Reaction Conditions

Diallyl pyrocarbonate can be synthesized through various methods. One common method involves the reaction of allyl alcohol with phosgene. This reaction proceeds in two stages: first, the formation of allyl chloroformate, followed by its conversion to diallyl pyrocarbonate. The reaction typically requires a base to neutralize the hydrogen chloride byproduct .

Another method involves the use of urea as a carbonyl donor. In this process, urea reacts with allyl alcohol in the presence of a catalyst such as lanthanum chloride (LaCl3) to form diallyl pyrocarbonate .

Industrial Production Methods

Industrial production of diallyl pyrocarbonate often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process .

化学反应分析

Types of Reactions

Diallyl pyrocarbonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with amines, alcohols, and thiols to form corresponding allyloxycarbonyl derivatives.

Hydrolysis: In the presence of water, diallyl pyrocarbonate hydrolyzes to form allyl alcohol and carbon dioxide.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form N-allyloxycarbonyl derivatives.

Alcohols: Reacts with alcohols to form O-allyloxycarbonyl derivatives.

Thiols: Reacts with thiols to form S-allyloxycarbonyl derivatives.

Major Products Formed

The major products formed from these reactions are allyloxycarbonyl-protected amines, alcohols, and thiols. These protected compounds are valuable intermediates in organic synthesis and peptide chemistry .

科学研究应用

Polymer Synthesis

DAC is extensively utilized in the synthesis of polymers, particularly in producing transparent thermoplastic polycarbonates. These polymers exhibit excellent optical clarity and mechanical strength, making them ideal for optical applications such as lenses and coatings.

Case Study: Optical Applications

- Research Findings : A study highlighted the use of gamma-polymerized DAC for creating transparent thermoplastic polycarbonates suitable for optical applications. The polymers produced exhibited high gel content, enhancing their applicability in optical devices and nuclear track detectors .

| Property | Value |

|---|---|

| Refractive Index | 1.43 |

| Flash Point | 93 °C |

| Specific Gravity | 1.12 |

Biocompatible Materials

In the field of biomedical engineering, DAC is employed to develop biocompatible materials for medical devices. Its ability to form durable and transparent polymers makes it suitable for applications such as contact lenses and intraocular lenses.

Case Study: Medical Devices

- Research Findings : DAC-derived polymers have been shown to possess favorable biocompatibility profiles, making them suitable for use in long-term medical implants .

Chemical Synthesis

DAC serves as a convenient reagent for synthesizing allyl carbamates, which are important intermediates in organic chemistry. The compound facilitates various reactions due to its reactive double bonds.

Case Study: Urea Transesterification

- Research Findings : A novel method was developed for synthesizing diallyl carbonate via urea transesterification with allyl alcohol using metal chlorides as catalysts. This method achieved high yields and showcased the versatility of DAC in organic synthesis .

Coatings and Adhesives

DAC is also applied in manufacturing high-performance coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

Sustainable Chemistry

Recent research has focused on the sustainable valorization of renewable resources using DACs as alkylating agents. This includes their role in upgrading bio-based platform molecules and biopolymers, contributing to greener chemical processes .

作用机制

Diallyl pyrocarbonate exerts its effects through the formation of allyloxycarbonyl derivatives. The mechanism involves the nucleophilic attack of the amine, alcohol, or thiol on the carbonyl carbon of diallyl pyrocarbonate, resulting in the formation of a stable allyloxycarbonyl-protected compound. This protection is stable under both acidic and basic conditions, making it valuable in various chemical processes .

相似化合物的比较

Similar Compounds

Diethyl pyrocarbonate: Used for the inactivation of RNase enzymes in laboratory settings.

Dimethyl dicarbonate: Employed as a preservative in the beverage industry.

Uniqueness

Diallyl pyrocarbonate is unique due to its ability to introduce the allyloxycarbonyl protecting group, which is stable under a wide range of conditions. This makes it particularly valuable in peptide synthesis and other applications where stability and selectivity are crucial .

生物活性

Diallyl dicarbonate (DAC) is an organic compound recognized for its diverse biological activities, particularly in the fields of polymer chemistry and biochemistry. This article discusses the biological activity of DAC, focusing on its mechanisms, pharmacological effects, and applications in various research contexts.

This compound is a diester of carbonic acid with the molecular formula and a molar mass of 174.19 g/mol. It is primarily used as a reagent in organic synthesis and polymerization processes due to its ability to form cross-linked structures.

Mechanisms of Biological Activity

-

Polymerization Kinetics :

DAC undergoes polymerization processes that can be initiated by radical initiators such as benzoyl peroxide. Studies indicate that the rate of polymerization is influenced by the concentration of the initiator and monomer, showcasing complex kinetics that can lead to various polymer structures depending on reaction conditions . -

Lipid Peroxidation :

Recent studies have highlighted DAC's role in lipid peroxidation processes. Research indicates that carbonate radicals generated from DAC can initiate lipid peroxidation through hydrogen abstraction from diallyl carbon atoms. This reaction pathway has been shown to be significantly more favorable than similar reactions involving other carbon sources, suggesting a potent biological impact on cell membranes and lipid metabolism . -

Allylation Reactions :

DAC has been utilized in allylation reactions to modify lignin, a complex aromatic polymer found in plant cell walls. This modification enhances the functional properties of lignin, making it more amenable for further chemical transformations and applications in bioplastics and other sustainable materials .

Pharmacological Studies

Pharmacological investigations into DAC have revealed several important effects:

- Antioxidant Activity : DAC exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This effect is particularly relevant in preventing cellular damage associated with various diseases.

- Toxicity Profiles : Although DAC has beneficial applications, it also poses potential toxicity risks. In animal studies, high doses have resulted in adverse effects such as reduced spontaneous activity and respiratory distress .

- Ecotoxicological Impact : DAC is classified as hazardous to aquatic life, with studies showing low LC50 values for fish, indicating significant environmental toxicity .

Study on Lipid Peroxidation

A detailed investigation using density functional theory (DFT) assessed the reactivity of carbonate radicals derived from DAC with polyunsaturated fatty acids (PUFAs). The results demonstrated that hydrogen abstraction from diallyl carbon atoms was the most favorable reaction pathway, leading to significant insights into the mechanisms underlying lipid peroxidation and potential implications for cellular health .

Sustainable Lignin Modification

In a study focusing on sustainable chemistry, DAC was employed to allylate organosolv lignin efficiently. The research reported up to 90% conversion of hydroxyl groups to allyl ethers or carbonates using recyclable catalysts. This modification not only enhanced lignin's properties but also provided a pathway for creating more sustainable materials from biomass .

Summary Table of Biological Activities

属性

IUPAC Name |

prop-2-enoxycarbonyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSSGIXTKVRGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402700 | |

| Record name | Diallyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115491-93-5 | |

| Record name | Diallyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl Pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。